molecular formula C6H16Cl2N2O2 B2973576 DL-Lysine-4,4,5,5-d4 dihydrochloride CAS No. 284664-88-6

DL-Lysine-4,4,5,5-d4 dihydrochloride

Cat. No.: B2973576
CAS No.: 284664-88-6
M. Wt: 223.13
InChI Key: JBBURJFZIMRPCZ-RGTYBCOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Lysine-4,4,5,5-d4 dihydrochloride is a deuterated form of lysine, an essential amino acid. This compound is labeled with deuterium at the 4 and 5 positions of the lysine side-chain, making it useful in various scientific research applications. The molecular formula of this compound is C6H10D4N2O2·2HCl, and it has a molecular weight of 223.13 g/mol .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-Lysine-4,4,5,5-d4 dihydrochloride involves the incorporation of deuterium into the lysine molecule. This can be achieved through various methods, including the use of deuterated reagents

Biological Activity

DL-Lysine-4,4,5,5-d4 dihydrochloride is a deuterated derivative of the essential amino acid lysine, labeled with four deuterium atoms. This unique isotopic labeling allows for enhanced tracking and analysis in biochemical research, particularly in metabolic studies and mass spectrometry applications. The compound serves primarily as a tracer molecule in scientific research, enabling the study of lysine metabolism and protein synthesis without significantly altering the chemical properties of lysine itself.

  • Chemical Formula : C6H10D4Cl2N2O2
  • CAS Number : 284664-88-6
  • Molecular Weight : 184.12 g/mol

The incorporation of deuterium atoms at the 4th and 5th positions on the side chain of lysine allows researchers to track its pathways through various biological systems. This capability is crucial for understanding metabolic processes involving lysine, including its role in protein synthesis and degradation.

Biological Applications

This compound is utilized in various biological applications:

  • Metabolic Tracing : The compound acts as a non-invasive marker to trace the pathways of lysine within organisms. Its presence can be measured using isotope-ratio mass spectrometry (IRMS), providing insights into protein synthesis and overall lysine metabolism .
  • Protein Synthesis Studies : By incorporating this labeled amino acid into proteins during cell culture experiments, researchers can differentiate between proteins synthesized in the presence of this compound and those synthesized without it. This differentiation facilitates studies on protein expression under various experimental conditions.
  • Enzyme Interaction Studies : The compound interacts with various enzymes and proteins within biological systems during metabolic processes. Understanding these interactions can help elucidate the biochemical pathways involving lysine.

Case Studies

  • Tracking Lysine Metabolism :
    • A study demonstrated the incorporation of this compound in cultured cells to track lysine metabolism. The results indicated that the labeled lysine was effectively incorporated into proteins, allowing researchers to analyze changes in protein expression levels under different nutrient conditions.
  • Impact on Protein Expression :
    • In another experiment focusing on protein expression profiles in response to dietary changes, researchers utilized this compound to observe alterations in protein synthesis rates. The findings revealed significant differences in protein expression when cells were supplemented with this labeled amino acid compared to controls .

Comparative Analysis with Other Lysine Derivatives

The following table summarizes key differences between this compound and other related compounds:

Compound NameDescriptionUnique Features
L-LysineNatural form of lysine; essential amino acidNo isotopic labeling
D-LysineNon-naturally occurring enantiomer of lysineNo isotopic labeling
L-Lysine-2HClDeuterated form with different labelingLabeled at different positions
L-Lysine-d6Another deuterated form with six deuteriumsDifferent isotopic composition

The specific deuteration pattern at the 4th and 5th positions on the side chain of this compound allows for precise tracking and analysis in biochemical research .

Properties

IUPAC Name

2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i1D2,2D2;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBURJFZIMRPCZ-RIZDZYNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(C(=O)O)N)C([2H])([2H])CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.